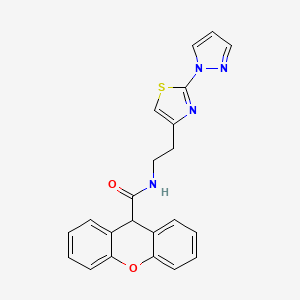

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNYRQYZMYHFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally the attachment of the xanthene carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: The compound could be explored for its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific diseases or conditions.

Industry: It may find applications in the development of new materials, such as dyes, sensors, or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Literature

The following structurally related compounds (Table 1) highlight key similarities and differences:

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Thiazole vs. Oxadiazole: The target compound’s thiazole ring shares sulfur and nitrogen atoms with 1,3,4-oxadiazole derivatives (e.g., ), which are known for antimicrobial and anti-inflammatory properties. Thiazoles generally exhibit higher metabolic stability due to reduced ring strain compared to oxadiazoles.

- Pyrazole vs. Triazanylidene: Pyrazole (in the target) and triazanylidene (in ) both contain nitrogen-rich heterocycles.

- Xanthene vs. Carbazole : The xanthene core (target) is structurally distinct from carbazole derivatives (e.g., ) but shares aromaticity and planarity. Carbazoles are frequently associated with antitumor and antimicrobial activities, whereas xanthenes (e.g., fluorescein derivatives) may offer photostability and fluorescence properties for imaging applications.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound has a unique structure characterized by the integration of a pyrazole ring, a thiazole ring, and a xanthene core. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol. The structural components are believed to contribute to its diverse biological activities, making it a subject of ongoing research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₆O₂S |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1448044-62-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects. Preliminary studies suggest that it may inhibit specific enzymes involved in critical metabolic pathways or act as an antagonist at certain receptors, impacting cellular signaling processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits potential anti-cancer properties. For instance, studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells by disrupting normal cellular functions through enzyme inhibition or receptor antagonism. The following table summarizes findings from various studies regarding the compound's biological activities:

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment.

- Mechanistic Studies : Further investigations revealed that the compound might exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

- Comparative Analysis : Similar compounds with structural analogs have been analyzed for their biological activities, providing insights into the unique properties of this compound and highlighting its potential advantages in drug design.

Q & A

Q. What are the standard synthetic methodologies for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include coupling the pyrazole-thiazole moiety to the xanthene-carboxamide core. Common techniques include:

- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) for condensation reactions.

- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields.

- Solvent-free methods to enhance purity by reducing side-product formation. Post-synthesis purification via column chromatography or recrystallization is critical. Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., xanthene aromatic protons at δ 6.5–8.5 ppm, pyrazole N-H signals).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

| Property | Value/Description | Relevance |

|---|---|---|

| Solubility | Soluble in DMF, DMSO | Compatibility with in vitro assays |

| Molecular Weight | ~500–600 g/mol | Drug-likeness (Lipinski’s Rule of Five) |

| LogP (Partition Coefficient) | Estimated >3 | Membrane permeability |

| Data from analogous compounds (e.g., xanthene derivatives) suggest these properties influence bioavailability and assay conditions . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

- Temperature Control : Pyrazole-thiazole coupling may require 80–100°C for efficient cyclization.

- Solvent Screening : DMF enhances solubility of intermediates but may require post-reaction removal via vacuum distillation.

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

- Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress. Contradictions in yield data (e.g., 40–70% in literature) often stem from solvent purity or catalyst loading .

Q. What advanced techniques resolve the compound’s three-dimensional conformation?

- X-ray Crystallography : Determines bond lengths/angles (e.g., pyrazole-thiazole dihedral angles affecting bioactivity).

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps for redox activity).

- Dynamic NMR : Analyzes conformational flexibility in solution .

Q. How is biological activity evaluated in target identification studies?

- In Vitro Assays : Enzyme inhibition (e.g., kinase assays with IC₅₀ quantification).

- Cell-Based Models : Antiproliferative activity in cancer lines (e.g., MTT assays).

- Molecular Docking : Predicts binding modes to targets (e.g., ATP-binding pockets). For example, carbazole-xanthene hybrids show sub-µM IC₅₀ against tyrosine kinases .

Q. How are contradictions in pharmacological data addressed?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

- Assay Standardization : Uniform cell lines, incubation times, and controls.

- Metabolic Stability Tests : Cytochrome P450 assays to rule out off-target effects.

- Structural Analog Comparison : Benchmark against derivatives (e.g., triazole vs. pyrazole substitutions) .

Q. What strategies elucidate structure-activity relationships (SAR)?

- Fragment Replacement : Swap pyrazole with triazole to assess heterocycle impact.

- Pharmacophore Mapping : Identify critical hydrogen bond donors (e.g., amide NH).

- ADMET Profiling : Correlate LogP with in vivo efficacy .

Q. How are interactions with biological macromolecules studied?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy.

- Fluorescence Quenching : Monitors compound-protein complex formation .

Q. What stability studies are essential for long-term research use?

- Forced Degradation : Expose to heat (40–60°C), light, and humidity to identify degradation products.

- pH Stability : Test solubility and integrity in buffers (pH 2–12).

- Lyophilization : Assess recovery rates after freeze-drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.